molecular formula C14H17N3O3 B2491780 4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2309522-05-0

4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2491780
CAS No.: 2309522-05-0
M. Wt: 275.308
InChI Key: UZZDAQNKUJLZKX-UHFFFAOYSA-N
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Description

4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a synthetic organic compound that features a piperazine ring substituted with an oxolane-2-carbonyl group and a pyridin-2-yl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is prepared.

    Substitution with Pyridin-2-yl Group: The piperazine core is then reacted with a pyridine derivative under conditions that facilitate nucleophilic substitution.

    Addition of Oxolane-2-carbonyl Group: Finally, the oxolane-2-carbonyl group is introduced through a reaction such as acylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyridine moiety.

    Reduction: Reduction reactions could target the carbonyl group or the pyridine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of the piperazine and pyridine moieties, which are common in many drugs.

Medicine

In medicine, it could be explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

Industry

Industrially, it might find applications in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The piperazine ring could interact with neurotransmitter receptors, while the pyridine moiety might bind to metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Oxolane-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
  • 4-(Oxolane-2-carbonyl)-1-(pyridin-4-yl)piperazin-2-one
  • 4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-3-one

Uniqueness

The specific substitution pattern of 4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one might confer unique properties, such as specific binding affinities or reactivity profiles, distinguishing it from its analogs.

Biological Activity

4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one, with the CAS number 2309522-05-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its anticancer potential and other therapeutic applications.

The molecular formula of this compound is C14H17N3O3C_{14}H_{17}N_{3}O_{3} with a molecular weight of 275.30 g/mol. Its structural characteristics include a piperazine ring and a pyridine moiety, which are commonly associated with various pharmacological activities.

PropertyValue
CAS Number2309522-05-0
Molecular FormulaC14H17N3O3C_{14}H_{17}N_{3}O_{3}
Molecular Weight275.30 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available piperazine derivatives. The incorporation of the oxolane and pyridine functionalities is crucial for enhancing biological activity. Research has demonstrated various synthetic pathways that yield high purity and yield of the target compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing piperazine rings. For example, derivatives similar to this compound have shown promising results in vitro against various cancer cell lines. In particular, compounds with similar structural motifs were tested against breast cancer cell lines (e.g., 4T1), demonstrating dose-dependent cytotoxicity .

Case Study:
A study evaluated the cytotoxic effects of piperazine-linked derivatives on breast cancer cells, reporting an IC50 value as low as 20 µM for certain derivatives, indicating significant antiproliferative effects . The mechanisms of action are believed to involve apoptosis induction and cell cycle arrest.

Other Biological Activities

Beyond anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory and antimicrobial properties. The presence of the oxolane moiety is thought to enhance membrane permeability, facilitating cellular uptake and increasing bioactivity .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Preliminary data suggest that derivatives exhibit favorable ADME characteristics, which are crucial for their development as therapeutic agents . Toxicological assessments indicate that some derivatives maintain low toxicity levels even at higher concentrations, making them suitable candidates for further development.

Properties

IUPAC Name

4-(oxolane-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-13-10-16(14(19)11-4-3-9-20-11)7-8-17(13)12-5-1-2-6-15-12/h1-2,5-6,11H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZDAQNKUJLZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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